molecular formula C17H13ClN2O2 B11953646 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate CAS No. 14577-79-8

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate

Cat. No.: B11953646
CAS No.: 14577-79-8
M. Wt: 312.7 g/mol
InChI Key: NDGVCMKVFPATBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of carbamate synthesis, such as the use of isocyanates and alcohols or phenols, can be applied.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines.

Scientific Research Applications

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-8-quinolyl N-(2-chlorophenyl)carbamate
  • 2-Methyl-8-quinolyl N-(3,4-dichlorophenyl)carbamate
  • 2-Methyl-8-quinolyl N-(2,4-dichlorophenyl)carbamate

Uniqueness

2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain molecular targets compared to other similar compounds .

Properties

CAS No.

14577-79-8

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C17H13ClN2O2/c1-11-5-6-12-3-2-4-15(16(12)19-11)22-17(21)20-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,20,21)

InChI Key

NDGVCMKVFPATBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=CC=C(C=C3)Cl)C=C1

Origin of Product

United States

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